molecular formula C18H21ClN2O B2622850 2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide CAS No. 1394762-24-3

2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide

Cat. No.: B2622850
CAS No.: 1394762-24-3
M. Wt: 316.83
InChI Key: PEFJGSCGOSZYNF-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloro group, an ethyl group, and a phenylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where the pyridine derivative is reacted with an appropriate amine, such as N-ethyl-N-(1-phenylbutan-2-yl)amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.

    2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.

    2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-6-carboxamide: Similar structure but with the carboxamide group at the 6-position.

Uniqueness

2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the chloro group at the 2-position and the carboxamide group at the 4-position can result in distinct interactions with molecular targets compared to its isomers.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(1-phenylbutan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-3-16(12-14-8-6-5-7-9-14)21(4-2)18(22)15-10-11-20-17(19)13-15/h5-11,13,16H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFJGSCGOSZYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)N(CC)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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